molecular formula C9H9F4NO B13148995 (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol CAS No. 1213918-01-4

(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol

Cat. No.: B13148995
CAS No.: 1213918-01-4
M. Wt: 223.17 g/mol
InChI Key: RHPCYPZQMMYPPR-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is a chiral compound that features both an amino group and a hydroxyl group attached to an aromatic ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 3-fluoro-4-(trifluoromethyl)benzaldehyde with an appropriate amine source under reducing conditions. Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids, followed by recrystallization.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for reductive amination and employing efficient chiral resolution techniques to obtain the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3, Br2

Major Products Formed

    Oxidation: Formation of the corresponding ketone

    Reduction: Formation of the corresponding amine

    Substitution: Formation of substituted aromatic derivatives

Scientific Research Applications

(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-2-(4-fluorophenyl)ethanol
  • (S)-2-Amino-2-(3-chloro-4-(trifluoromethyl)phenyl)ethanol
  • (S)-2-Amino-2-(3-bromo-4-(trifluoromethyl)phenyl)ethanol

Uniqueness

(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is unique due to the presence of both fluorine and trifluoromethyl groups on the aromatic ring, which significantly influence its chemical reactivity and biological activity. These substituents enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1213918-01-4

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-7-3-5(8(14)4-15)1-2-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1

InChI Key

RHPCYPZQMMYPPR-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)F)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)F)C(F)(F)F

Origin of Product

United States

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